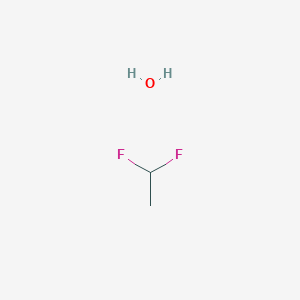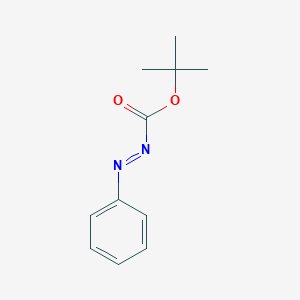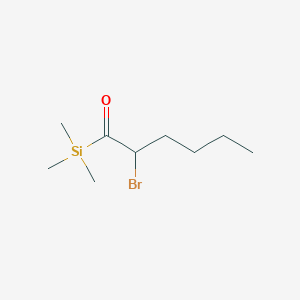
2-Bromo-1-(trimethylsilyl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(trimethylsilyl)hexan-1-one is an organosilicon compound that features a bromine atom and a trimethylsilyl group attached to a hexanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(trimethylsilyl)hexan-1-one typically involves the bromination of 1-(trimethylsilyl)hexan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(trimethylsilyl)hexan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Reduction: Conducted in anhydrous conditions with the reducing agent dissolved in an appropriate solvent such as ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions, depending on the oxidizing agent used.
Major Products
Nucleophilic Substitution: Yields substituted hexanones with the nucleophile replacing the bromine atom.
Reduction: Produces 1-(trimethylsilyl)hexanol.
Oxidation: Results in 1-(trimethylsilyl)hexanoic acid.
Applications De Recherche Scientifique
2-Bromo-1-(trimethylsilyl)hexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(trimethylsilyl)hexan-1-one in chemical reactions involves the reactivity of the bromine atom and the carbonyl group. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The trimethylsilyl group can also influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromohexane: Similar in structure but lacks the trimethylsilyl group.
2-Bromo-1-(trimethylsilyl)propane: A shorter chain analogue with similar reactivity.
1-(Trimethylsilyl)hexan-1-one: Lacks the bromine atom but shares the trimethylsilyl and carbonyl functionalities.
Uniqueness
2-Bromo-1-(trimethylsilyl)hexan-1-one is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity and stability properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
93621-68-2 |
|---|---|
Formule moléculaire |
C9H19BrOSi |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
2-bromo-1-trimethylsilylhexan-1-one |
InChI |
InChI=1S/C9H19BrOSi/c1-5-6-7-8(10)9(11)12(2,3)4/h8H,5-7H2,1-4H3 |
Clé InChI |
PHAWERBGVXFRDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)[Si](C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



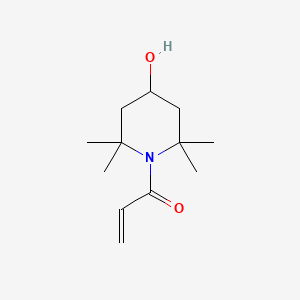
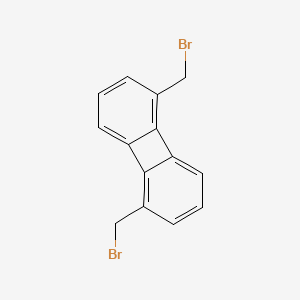
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
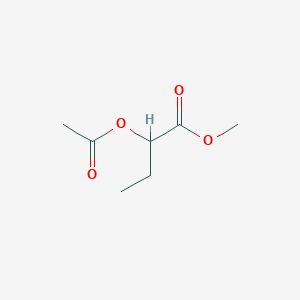
![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
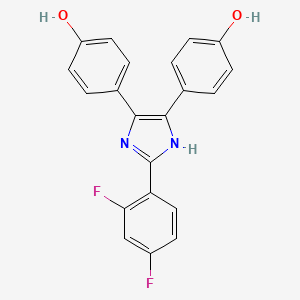
![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
